![molecular formula C25H34D4NO4 B1164634 Latanoprost ethyl amide-d4](/img/new.no-structure.jpg)
Latanoprost ethyl amide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Latanoprost ethyl amide-d4 (Lat-NEt-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of Lat-NEt by GC- or LC-mass spectrometry. Lat-NEt is an F-series prostaglandin (PG) analog in which the C-1 carboxyl group has been modified to an N-ethyl amide. PG esters have been shown to have ocular hypotensive activity. PG N-ethyl amides were recently introduced as alternative PG ocular hypotensive prodrugs. Although it has been claimed that PG ethyl amides are not converted to the free acids in vivo, studies in our laboratories have shown that bovine and human corneal tissue converts the N-ethyl amides of various PGs to the free acids with a conversion rate of about 2.5 µg/g corneal tissue/hr. Lat-NEt would be expected to show the typical intraocular effects of Lat free acid, but with the much slower hydrolysis pharmacokinetics of the PG N-amides.
科学研究应用
Pharmacokinetic Studies
Latanoprost ethyl amide-d4 serves as an internal standard in pharmacokinetic studies. Its unique deuterated structure allows for precise quantification of latanoprost concentrations in biological samples through techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. This is particularly useful for:
- Tracking Metabolism : The deuterated compound aids in understanding the metabolic pathways of latanoprost, providing insights into its pharmacodynamics and pharmacokinetics.
- Comparative Analysis : It enables researchers to compare the pharmacokinetic profiles of latanoprost and its derivatives, facilitating the development of more effective glaucoma treatments.
Ocular Pharmacology
The compound retains similar biological activity to latanoprost, acting as a selective agonist for the prostaglandin F receptor (FP receptor). This action leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. Key applications include:
- Synergistic Studies : Research involving this compound can assess its interactions with other ocular medications, determining potential synergistic or antagonistic effects on intraocular pressure reduction.
- Mechanism Exploration : Investigating how this compound influences ocular dynamics can lead to improved therapeutic strategies for managing glaucoma.
Analytical Chemistry
In analytical chemistry, this compound is utilized for:
- Method Development : It is employed in the development of analytical methods for quantifying prostaglandin levels in various biological matrices.
- Quality Control : The compound is used as a standard in quality control processes for pharmaceutical formulations containing latanoprost or similar compounds.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
- A study demonstrated that bovine and human corneal tissues convert N-ethyl amides to free acids at a rate of approximately 2.5 µg/g corneal tissue/hour, indicating its potential effectiveness in ocular applications .
- Another research focused on its role as an internal standard showed that it could significantly improve the accuracy of quantifying latanoprost levels in plasma samples, enhancing the reliability of pharmacokinetic data .
Comparative Analysis with Other Prostaglandins
The following table summarizes the structural modifications and unique features of related compounds:
Compound Name | Structure/Modification | Unique Features |
---|---|---|
Latanoprost | Prostaglandin F2α analog | Widely used for glaucoma treatment |
Bimatoprost | Another prostaglandin analog | Longer duration of action compared to latanoprost |
Travoprost | Contains a different side chain | Exhibits potent ocular hypotensive effects |
Unoprostone | A synthetic prostaglandin derivative | Unique mechanism involving dual action |
This compound | Deuterated form with enhanced stability | Used as an internal standard in analytical studies |
属性
分子式 |
C25H34D4NO4 |
---|---|
分子量 |
420.6 |
InChI |
InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2 |
InChI 键 |
KNXVTDOCIZLXFW-ZMIHYFCLSA-N |
SMILES |
CCNC(=O)CCC/C=CCC1C(O)CC(O)C1CCC(O)CCc1ccccc1 |
同义词 |
Lat-NEt-d4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。